N-(Tert-butoxycarbonyl)-O-ethyltyrosine
Overview
Description
N-(Tert-butoxycarbonyl)-O-ethyltyrosine is a derivative of the amino acid tyrosine, where the amino group is protected by a tert-butoxycarbonyl group, and the hydroxyl group is ethylated. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of tyrosine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile.
Ethylation of the Hydroxyl Group: The hydroxyl group of tyrosine is ethylated using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods:
- Industrial production typically involves large-scale reactions using the same reagents but optimized for higher yields and purity. The reactions are carried out in reactors with precise temperature and pH control to ensure consistency and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethylated hydroxyl group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the tert-butoxycarbonyl group.
Substitution: Nucleophiles such as sodium ethoxide can be used to substitute the ethyl group.
Major Products:
Mechanism of Action
Target of Action
N-(Tert-butoxycarbonyl)-O-ethyltyrosine, also known as Boc-protected amino acid, is a derivative of tyrosine. Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .
Mode of Action
The mode of action of this compound involves its interaction with the target molecule through the Boc group. The Boc group serves as a protective group for the amino functionality during reactions . It prevents unwanted side reactions from occurring by temporarily blocking the reactive sites on the molecule .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to peptide synthesis. The Boc group is selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions . This process is crucial in the synthesis of complex peptides and proteins .
Pharmacokinetics
The boc group is known to be stable under physiological conditions, which may influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it allows for the selective formation of peptide bonds .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s action. Additionally, the reaction rate can be influenced by the temperature of the environment .
Scientific Research Applications
N-(Tert-butoxycarbonyl)-O-ethyltyrosine is widely used in:
Peptide Synthesis: As a protected amino acid, it is used in the stepwise synthesis of peptides.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds.
Comparison with Similar Compounds
N-(Tert-butoxycarbonyl)-tyrosine: Similar in structure but lacks the ethyl group on the hydroxyl group.
O-ethyltyrosine: Similar but lacks the tert-butoxycarbonyl protection on the amino group.
Uniqueness:
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402817 | |
Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247088-44-4 | |
Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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